![molecular formula C15H17Cl2NO3S2 B2613482 2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219911-98-4](/img/structure/B2613482.png)
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Description
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2NO3S2 and its molecular weight is 394.33. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
One notable application of related benzenesulfonamide derivatives is in the field of cancer treatment, particularly through photodynamic therapy. A study synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties
Another derivative, N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, has been studied for its high affinity for human recombinant and native 5-HT6 receptors, showing potent competitive antagonism. This compound displayed cognitive enhancing properties in rat models, suggesting its potential utility in treating cognitive deficits such as those seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Tautomerism Studies
The study of tautomerism in benzenesulfonamide derivatives, such as 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, provides insights into the structural behavior of these compounds, which is crucial for their application in drug design and development. Such studies help understand the intramolecular interactions and molecular stability crucial for pharmaceutical applications (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Antifungal and Antibacterial Agents
The synthesis and bioactivity studies of new benzenesulfonamide derivatives, like 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, have shown potential as carbonic anhydrase inhibitors with cytotoxic activities. These properties are crucial for developing new antitumor agents and exploring their application in treating various bacterial and fungal infections (Gul et al., 2016).
properties
IUPAC Name |
2,4-dichloro-N-(2-methoxyethyl)-5-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S2/c1-11-7-15(14(17)8-13(11)16)23(19,20)18(4-5-21-2)9-12-3-6-22-10-12/h3,6-8,10H,4-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSZBJNVZQAHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CCOC)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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